Cas no 1416342-87-4 (5-(2-Amino-thiazol-4-yl)-2-(3-fluoro-benzyloxy)-benzoic acid ethyl ester)

5-(2-Amino-thiazol-4-yl)-2-(3-fluoro-benzyloxy)-benzoic acid ethyl ester 化学的及び物理的性質
名前と識別子
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- 5-(2-Amino-thiazol-4-yl)-2-(3-fluoro-benzyloxy)-benzoic acid ethyl ester
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- インチ: 1S/C19H17FN2O3S/c1-2-24-18(23)15-9-13(16-11-26-19(21)22-16)6-7-17(15)25-10-12-4-3-5-14(20)8-12/h3-9,11H,2,10H2,1H3,(H2,21,22)
- InChIKey: JIPLHCOBFPEBDZ-UHFFFAOYSA-N
- SMILES: C(OCC)(=O)C1=CC(C2=CSC(N)=N2)=CC=C1OCC1=CC=CC(F)=C1
5-(2-Amino-thiazol-4-yl)-2-(3-fluoro-benzyloxy)-benzoic acid ethyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM503202-5g |
Ethyl5-(2-aminothiazol-4-yl)-2-((3-fluorobenzyl)oxy)benzoate |
1416342-87-4 | 97% | 5g |
$549 | 2022-09-29 | |
Chemenu | CM503202-1g |
Ethyl5-(2-aminothiazol-4-yl)-2-((3-fluorobenzyl)oxy)benzoate |
1416342-87-4 | 97% | 1g |
$185 | 2022-09-29 |
5-(2-Amino-thiazol-4-yl)-2-(3-fluoro-benzyloxy)-benzoic acid ethyl ester 関連文献
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
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5. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
5-(2-Amino-thiazol-4-yl)-2-(3-fluoro-benzyloxy)-benzoic acid ethyl esterに関する追加情報
5-(2-Amino-thiazol-4-yl)-2-(3-fluoro-benzyloxy)-benzoic acid ethyl ester: A Comprehensive Overview
5-(2-Amino-thiazol-4-yl)-2-(3-fluoro-benzyloxy)-benzoic acid ethyl ester, also known by its CAS number 1416342-87-4, is a complex organic compound with significant potential in the fields of pharmaceuticals and materials science. This compound is characterized by its unique structure, which combines a benzoic acid ethyl ester moiety with a thiazole ring and a fluoro-benzyl group. The presence of these functional groups makes it a versatile molecule with diverse applications.
The synthesis of this compound involves a multi-step process, typically utilizing advanced organic chemistry techniques such as Suzuki coupling and nucleophilic substitution. Recent studies have focused on optimizing the synthesis pathway to improve yield and purity, making it more feasible for large-scale production. The incorporation of the thiazole ring, which is known for its stability and reactivity, has been a key area of investigation in both academic and industrial settings.
One of the most promising applications of 5-(2-Amino-thiazol-4-yl)-2-(3-fluoro-benzyloxy)-benzoic acid ethyl ester lies in its potential as a drug candidate. Researchers have explored its ability to inhibit specific enzymes involved in disease pathways, such as kinases and proteases. Preclinical studies have shown encouraging results, indicating that this compound may possess anti-inflammatory and anti-cancer properties. Furthermore, its fluoro-benzyl group enhances its lipophilicity, which is crucial for drug absorption and bioavailability.
In addition to its pharmaceutical applications, this compound has also been studied for its role in materials science. The thiazole moiety contributes to the molecule's electronic properties, making it a candidate for use in organic electronics and optoelectronic devices. Recent advancements in this area have focused on understanding the photophysical properties of the compound, particularly its fluorescence behavior under different conditions.
The structural versatility of 5-(2-Amino-thiazol-4-yl)-2-(3-fluoro-benzyloxy)-benzoic acid ethyl ester allows for further functionalization to tailor its properties for specific applications. For instance, modifying the substituents on the benzoic acid or thiazole ring can significantly alter the molecule's reactivity and selectivity. This adaptability has made it a valuable tool in combinatorial chemistry and high-throughput screening.
From an environmental standpoint, researchers have also investigated the biodegradation and toxicity profiles of this compound. Initial findings suggest that it has low toxicity to aquatic organisms, which is essential for ensuring its safe use in various industrial processes. However, further studies are required to fully understand its environmental impact and develop sustainable methods for its production and disposal.
In conclusion, 5-(2-Amino-thiazol-4-yl)-2-(3-fluoro-benzyloxy)-benzoic acid ethyl ester represents a cutting-edge molecule with vast potential across multiple disciplines. Its unique structure, combined with recent advancements in synthesis and application studies, positions it as a key player in both pharmaceutical development and materials science innovation.
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